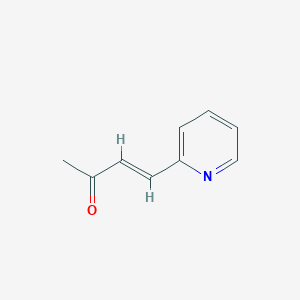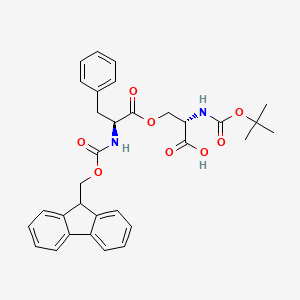
Boc-Ser(Fmoc-Phe)-OH
概要
説明
Boc-Ser(Fmoc-Phe)-OH is a compound used in peptide synthesis. It is a derivative of serine and phenylalanine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group and the phenylalanine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Phe)-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of serine, while the Fmoc group protects the amino group of phenylalanine. The synthesis involves the following steps:
Attachment to Resin: The first amino acid is attached to a solid resin.
Deprotection: The Fmoc group is removed using piperidine.
Coupling: The next amino acid, protected by Boc, is coupled to the growing peptide chain using a coupling reagent like HBTU.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Boc-Ser(Fmoc-Phe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and Fmoc groups using TFA and piperidine, respectively.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: These reactions can modify the side chains of serine and phenylalanine.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: HBTU, HATU, or DIC as coupling reagents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions are peptides with specific sequences and structures, depending on the intended application.
科学的研究の応用
Boc-Ser(Fmoc-Phe)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein structure and function.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptides for various applications, including cosmetics and food additives.
作用機序
The mechanism of action of Boc-Ser(Fmoc-Phe)-OH involves the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester. The protecting groups (Boc and Fmoc) prevent side reactions and ensure the correct sequence of amino acids in the peptide chain.
類似化合物との比較
Similar Compounds
Boc-Ser(Bzl)-OH: Similar protecting group strategy but with benzyl protection for serine.
Fmoc-Phe-OH: Only the phenylalanine is protected by Fmoc.
Boc-Ala(Fmoc-Phe)-OH: Alanine instead of serine.
Uniqueness
Boc-Ser(Fmoc-Phe)-OH is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of peptides with serine and phenylalanine residues.
特性
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-32(2,3)42-31(39)34-27(28(35)36)19-40-29(37)26(17-20-11-5-4-6-12-20)33-30(38)41-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,33,38)(H,34,39)(H,35,36)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUPUEUUCRGKIO-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



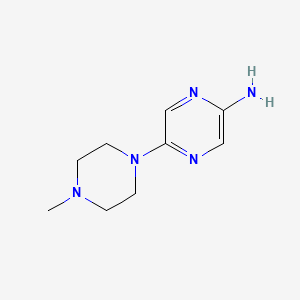



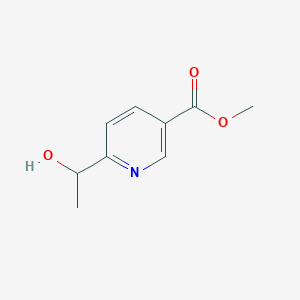





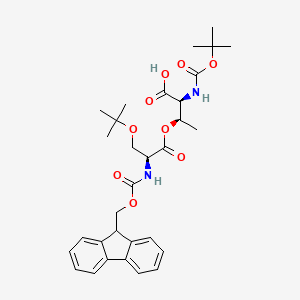
![(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3309945.png)
